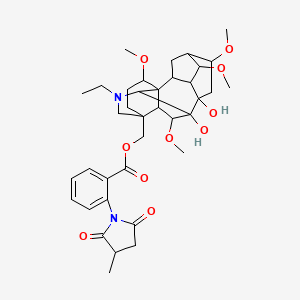

Methyllycaconitine

Overview

Description

Melittin is a basic peptide consisting of 26 amino acids and is the principal component of bee venom. It is known for its ability to cause pain and tissue destruction in intruders that threaten a beehive. Melittin is not only expressed in the venom gland of honeybees but also in other tissues when infected with pathogens .

Preparation Methods

Melittin can be synthesized through various methods, including chemical conjugation and genetic recombination. One common method involves the self-assembly of melittin with vitamin E-succinic acid to form nanoparticles using noncovalent π-stacking and hydrogen bonding interactions. This environment-friendly method does not require toxic solvents .

Chemical Reactions Analysis

Melittin undergoes several types of chemical reactions, including:

Oxidation: Melittin can be oxidized, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break these disulfide bonds.

Substitution: Melittin can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions include modified peptides with altered biological activities .

Scientific Research Applications

Melittin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying membrane interactions and peptide-lipid interactions.

Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in tumor cells. .

Mechanism of Action

Melittin exerts its effects through several mechanisms:

Membrane Permeabilization: Melittin disrupts cell membranes, leading to cell lysis.

Apoptosis Induction: It induces apoptosis through reactive oxygen species-mediated pathways and caspase activation.

Inhibition of Enzymes: Melittin inhibits enzymes like (1,3)-β-D-glucan synthase, affecting fungal cell wall synthesis.

Comparison with Similar Compounds

Melittin is unique due to its dual mechanism of action, combining direct cytolytic effects with immunomodulatory functions. Similar compounds include:

Magainin: An antimicrobial peptide from frog skin with similar membrane-disrupting properties.

Defensin: A peptide with antimicrobial and immunomodulatory activities.

Cecropin: An antimicrobial peptide from insects with potent antibacterial effects.

Melittin stands out due to its broad-spectrum activity and potential for targeted delivery in cancer therapy.

Properties

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

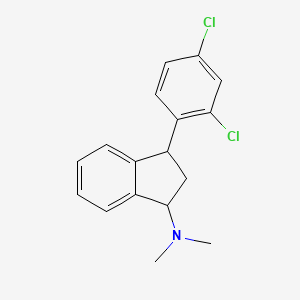

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)

![2,3-Diazabicyclo[2.2.2]oct-2-ene](/img/structure/B1208817.png)